4-Phenylsulfanyl-butan-2-one

Description

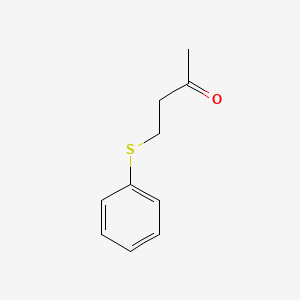

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQQWFLSHDKPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286414 | |

| Record name | 4-Phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6110-01-6 | |

| Record name | NSC45650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylsulfanyl-butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Phenylsulfanyl Butan 2 One

Retrosynthetic Disconnections and Strategic Precursor Selection

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For 4-phenylsulfanyl-butan-2-one, two primary disconnections are considered logical and efficient.

Disconnection I: C-S Bond Formation

The most apparent retrosynthetic disconnection is at the carbon-sulfur bond. This approach simplifies the target molecule into a sulfur-based nucleophile and a four-carbon electrophile.

Precursors: This disconnection points to thiophenol as the sulfur nucleophile and an activated four-carbon chain as the electrophile. Two main precursors can be envisaged for the electrophilic partner:

Methyl vinyl ketone (MVK): An α,β-unsaturated ketone that can react with thiophenol via a conjugate addition.

4-Halo-butan-2-one (e.g., 4-chloro-butan-2-one): A ketone with a leaving group at the 4-position, susceptible to nucleophilic substitution by a thiolate.

Disconnection II: Cα-Cβ Bond Formation

An alternative disconnection can be made at the Cα-Cβ bond (the bond between C2 and C3). This approach is less common for this specific target but is a valid strategy in the synthesis of β-keto compounds.

Precursors: This strategy would involve the reaction of a phenylsulfanylmethyl nucleophile with an acetyl electrophile, or vice versa. The synthetic equivalents could be phenylsulfanyl-acetaldehyde or a related derivative and an acetyl anion equivalent.

Considering the commercial availability and reactivity of the precursors, the C-S bond disconnection strategy is generally the more practical and widely employed approach for the

Carbonyl Group Introduction and Transformation Pathways

An alternative synthetic route to this compound involves the oxidation of the corresponding secondary alcohol, 4-(phenylthio)butan-2-ol. This method is particularly useful if the alcohol precursor is readily accessible. Several mild and selective oxidation methods are available that are compatible with the thioether functionality, which can be sensitive to over-oxidation.

The Swern oxidation is a widely used method that employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. This reaction is known for its mild conditions and high chemoselectivity, making it suitable for substrates with sensitive functional groups like thioethers.

Another effective method is the use of pyridinium chlorochromate (PCC), a milder chromium-based reagent that typically oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without further oxidation. The reaction is generally performed in an anhydrous solvent like dichloromethane (DCM).

The following table summarizes typical conditions for the oxidation of secondary alcohols containing a thioether moiety.

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| DMSO, (COCl)₂, Et₃N (Swern) | CH₂Cl₂ | -78 to rt | 2-4 | >90 |

| PCC | CH₂Cl₂ | rt | 2-6 | ~85 |

| Dess-Martin Periodinane | CH₂Cl₂ | rt | 1-3 | >90 |

The introduction of the carbonyl group can also be achieved through acylation strategies. One plausible approach involves the acylation of an organometallic reagent with a suitable acylating agent derived from 3-(phenylthio)propanoic acid.

For example, 3-(phenylthio)propanoic acid can be converted to its more reactive acid chloride, 3-(phenylthio)propanoyl chloride. This acyl chloride can then be reacted with an organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi), which is known to be effective for the synthesis of ketones from acyl chlorides. This method allows for the direct formation of the carbon-carbon bond adjacent to the carbonyl group.

Another strategy could involve the reaction of a thioester, such as S-phenyl 3-(phenylthio)propanoate, with an organometallic reagent. However, careful control of the reaction conditions is necessary to avoid side reactions.

A representative acylation reaction is outlined in the table below.

| Organometallic Reagent | Acylating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Lithium dimethylcuprate (Me₂CuLi) | 3-(Phenylthio)propanoyl chloride | THF | -78 to 0 | ~75 |

| Methylmagnesium bromide (MeMgBr) with catalytic CuI | 3-(Phenylthio)propanoyl chloride | THF | -20 to rt | ~70 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. This involves the use of safer solvents, recyclable catalysts, and maximizing atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. For the synthesis of this compound, water, ethanol, or deep eutectic solvents (DESs) could be explored as reaction media. DESs, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low toxicity, biodegradability, and ability to dissolve a wide range of reactants.

Furthermore, the use of less hazardous reagents is a key aspect of green synthesis. For instance, replacing toxic and odorous thiols with more stable and less volatile sulfur surrogates can improve the safety and environmental profile of the synthesis.

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the transition metal-catalyzed synthesis of this compound, the use of heterogeneous catalysts or catalysts immobilized on solid supports can facilitate easy separation and reuse, reducing waste and cost. For example, metal nanoparticles supported on materials like silica or magnetic nanoparticles can be effective and easily recovered.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred. In the context of this compound synthesis, a Michael addition of thiophenol to methyl vinyl ketone would represent a highly atom-economical route, as all atoms from the reactants are incorporated into the final product.

The table below provides a comparison of the theoretical atom economy for different synthetic routes to this compound.

| Synthetic Route | Reactants | Byproducts | Atom Economy (%) |

|---|---|---|---|

| C-S Coupling (from 4-chlorobutan-2-one) | 4-chlorobutan-2-one, Thiophenol, Base (e.g., K₂CO₃) | KCl, KHCO₃ | ~65 |

| Oxidation (from 4-(phenylthio)butan-2-ol) | 4-(phenylthio)butan-2-ol, Oxidant (e.g., PCC) | Reduced oxidant, Pyridinium hydrochloride | <50 (highly dependent on oxidant) |

| Michael Addition | Methyl vinyl ketone, Thiophenol | None | 100 |

Process Intensification and Continuous Flow Synthesis

The paradigm of chemical synthesis is undergoing a significant transformation, moving from traditional batch processing towards more efficient, safer, and sustainable methodologies. Process intensification and continuous flow synthesis represent the forefront of this evolution, offering substantial advantages for the production of specialty chemicals like this compound. mdpi.com These advanced manufacturing techniques focus on dramatically improving process efficiency, reducing equipment size, minimizing waste, and lowering capital and operating costs. mdpi.com

Continuous flow chemistry, in particular, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govnih.govmdpi.com This approach involves the continuous pumping of reagents through a network of tubes or microreactors, where the chemical transformation occurs. semanticscholar.org The inherent characteristics of flow systems, such as high surface-area-to-volume ratios, lead to superior heat and mass transfer compared to conventional batch reactors. researchgate.netflinders.edu.au This enhanced control over reaction parameters allows for the use of more extreme conditions, potentially leading to higher yields and shorter reaction times. nih.gov

For the synthesis of this compound, which could, for example, involve a nucleophilic substitution reaction between a thiophenol salt and a suitable 4-carbon electrophile, a continuous flow setup would offer several key benefits. The precise control over temperature in a microreactor can help to minimize the formation of byproducts that might occur in a large batch reactor with less efficient heat dissipation. Furthermore, the ability to handle hazardous and reactive reagents more safely is a significant advantage of flow chemistry. nih.gov

The transition from batch to continuous processing for the synthesis of this compound can be conceptualized through a comparative analysis of key process parameters. The following interactive table illustrates the potential improvements that could be realized.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours to overnight | Minutes to a few hours |

| Yield | 70-85% | >95% |

| Process Volume | Large-scale reactors (liters to cubic meters) | Microreactors or tubular reactors (microliters to liters) |

| Heat Transfer | Limited by vessel surface area, potential for hotspots | Excellent, due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of reagents, risk of thermal runaway | Small reagent volumes at any given time, inherently safer |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending operation time or parallelizing reactors |

| Product Purity | May require extensive purification | Often higher, leading to simplified workup |

The data presented in the table is a representative illustration of the advantages typically observed when transitioning from batch to continuous flow processes for the synthesis of organic compounds. nih.govcetjournal.it

Process intensification also encompasses the use of novel reactor designs and energy sources. For instance, the synthesis of this compound could potentially be accelerated using microwave-assisted continuous flow synthesis, a technique that has shown promise in reducing reaction times for various organic transformations. nih.gov Furthermore, the integration of in-line purification and analysis tools can lead to a fully automated and highly efficient manufacturing process. flinders.edu.audurham.ac.uk The use of packed-bed microreactors with solid-supported catalysts or reagents is another avenue for process intensification, which can simplify product purification and catalyst recycling. nih.gov

The development of tailor-made microreactors, potentially through additive manufacturing, allows for the creation of reaction systems optimized for a specific chemical transformation, further enhancing the efficiency and safety of the process. anton-paar.com While the specific implementation of continuous flow synthesis for this compound would require dedicated research and development, the general principles and demonstrated successes in the broader chemical and pharmaceutical industries strongly suggest that this approach holds significant potential for a more efficient, safer, and cost-effective production of this compound. researchgate.netmdpi.comresearchgate.net

Elucidating the Chemical Reactivity and Transformative Pathways of 4 Phenylsulfanyl Butan 2 One

Reactivity Profiles at the Carbonyl Center

The ketone functional group in 4-Phenylsulfanyl-butan-2-one is a key site for a variety of chemical reactions. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig)

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate and, upon protonation, an alcohol. masterorganicchemistry.comyoutube.com

Grignard Reaction: Grignard reagents, powerful carbon-based nucleophiles, readily react with this compound. masterorganicchemistry.comlibretexts.org The addition of a Grignard reagent (R-MgX) to the carbonyl carbon, followed by an acidic workup, results in the formation of a tertiary alcohol. libretexts.org The general mechanism involves the nucleophilic attack of the alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com

| Reactant | Product | Reaction Type |

| This compound + CH₃MgBr | 2-Methyl-4-(phenylsulfanyl)butan-2-ol | Grignard Reaction |

| This compound + PhMgBr | 2-Phenyl-4-(phenylsulfanyl)butan-2-ol | Grignard Reaction |

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orglumenlearning.comlibretexts.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgmasterorganicchemistry.comlumenlearning.com The structure of the resulting alkene depends on the nature of the ylide used. organic-chemistry.org

| Reactant | Product | Reaction Type |

| This compound + Ph₃P=CH₂ | 2-Methyl-4-(phenylsulfanyl)but-1-ene | Wittig Reaction |

| This compound + Ph₃P=CHCH₃ | 2-Methyl-4-(phenylsulfanyl)but-2-ene | Wittig Reaction |

α-Carbon Reactivity: Enolization and Alkylation Pathways

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various reactions. Research has shown that this compound can suppress CCL-1 production through the epigenetic regulation of histone H3 and H4 acetylation, a process intrinsically linked to the reactivity at the α-carbon. mdpi.com

Enolization: In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer. The enolate, formed under basic conditions, is a powerful nucleophile and can participate in a variety of reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position, providing a route to more complex molecules.

Condensation and Cyclization Reactions Involving the Ketone

The ketone functionality of this compound allows it to participate in various condensation and cyclization reactions. These reactions are fundamental in the construction of larger, more complex molecular architectures.

Aldol (B89426) Condensation: Under basic or acidic conditions, this compound can undergo self-condensation or react with another enolizable or non-enolizable aldehyde or ketone in an aldol reaction. The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

Cyclization Reactions: Intramolecular reactions involving the ketone group and another functional group within the same molecule can lead to the formation of cyclic products. For instance, if the phenylsulfanyl moiety were modified to contain a suitable nucleophile, an intramolecular cyclization could be envisioned.

Reactivity of the Phenylsulfanyl Moiety

The sulfur atom in the phenylsulfanyl group is a site of significant chemical reactivity, primarily involving oxidation and cleavage of the carbon-sulfur bond.

Oxidation Reactions: Synthesis of Sulfoxides and Sulfones

The thioether group in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.com These oxidation products have different chemical and physical properties and are valuable intermediates in organic synthesis. researchgate.net

Synthesis of Sulfoxides: The oxidation of the sulfide (B99878) to a sulfoxide can be achieved using a variety of mild oxidizing agents. organic-chemistry.org A study on the biocatalytic oxidation of a similar compound, 4-phenyl-4-(phenylsulfonyl)butan-2-one (B4899988), suggests that such transformations are feasible. researchgate.netorientjchem.org

Synthesis of Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with a stronger oxidizing agent, yields the corresponding sulfone, 4-(phenylsulfonyl)butan-2-one. chemsynthesis.comorganic-chemistry.org Various reagents, including hydrogen peroxide, can be employed for this transformation. organic-chemistry.org However, it has been noted that in some cases, the oxidation of 4-phenyl-4-(phenylsulfonyl)butan-2-one can lead to elimination products like trans-cinnamic acid. researchgate.netorientjchem.org

| Starting Material | Product | Reagent |

| This compound | 4-(Phenylsulfinyl)butan-2-one | Mild Oxidizing Agent (e.g., H₂O₂) |

| This compound | 4-(Phenylsulfonyl)butan-2-one | Strong Oxidizing Agent (e.g., excess H₂O₂) |

| 4-(Phenylsulfinyl)butan-2-one | 4-(Phenylsulfonyl)butan-2-one | Oxidizing Agent |

C-S Bond Cleavage Reactions (e.g., Reductive, Oxidative)

The carbon-sulfur bond in the phenylsulfanyl moiety can be cleaved under both reductive and oxidative conditions, offering pathways to different classes of compounds. mdpi.com

Reductive Cleavage: Reductive cleavage of the C-S bond in thioethers can be accomplished using various methods, including electroreductive techniques. chemrxiv.org This process typically generates a carbon-centered radical and a thiolate anion. chemrxiv.org

Oxidative Cleavage: Oxidative C-S bond cleavage can be achieved through various methods, including visible-light-mediated processes and the use of reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). nih.govorganic-chemistry.org Electrochemical methods have also been developed for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org These reactions can lead to the formation of carbonyl compounds and sulfinates, thereby offering a way to utilize both fragments of the original molecule. rsc.org

Applications of 4 Phenylsulfanyl Butan 2 One in Advanced Organic Synthesis and Materials Science

Strategic Utilization as a Synthetic Intermediate for Complex Molecules

Currently, there is a lack of published research detailing the strategic use of 4-Phenylsulfanyl-butan-2-one as a key intermediate in the synthesis of complex molecules. While its own synthesis is documented, its subsequent application as a versatile building block in multi-step synthetic routes towards other complex targets does not appear to be a significant area of investigation in the available literature.

Precursor in Natural Product Total Synthesis (as an intermediate, not a final product)

Although this compound is noted as a synthetic precursor adapted from a natural product derivative, dihydroaustrasulfone alcohol, there is no readily available information on its use as an intermediate in the total synthesis of other natural products. mdpi.com Scientific studies have not highlighted its role as a stepping stone in the construction of larger, more complex natural product scaffolds.

Building Block for Pharmaceutical Intermediates and Scaffolds (focus on synthetic utility, not biological activity or trials)

The available scientific literature does not provide specific examples of this compound being utilized as a fundamental building block for the synthesis of pharmaceutical intermediates or scaffolds. While its own biological activities have been explored, its application from a synthetic chemistry perspective to construct diverse molecular frameworks for drug discovery is not documented.

Role in Polymer Chemistry and Functional Material Design

A comprehensive search of scientific databases did not yield any information on the application of this compound in polymer chemistry or the design of functional materials.

There is no evidence in the current body of scientific literature to suggest that this compound has been used as a monomer in the synthesis of specialty polymers. Its chemical structure does not immediately present typical functional groups that would lend themselves to common polymerization techniques without prior modification.

No research has been found to indicate the incorporation of this compound into optoelectronic materials. Its properties and potential contributions in this area of materials science have not been a subject of study in the available literature.

Supramolecular Assembly and Host-Guest Chemistry

A comprehensive review of scientific literature reveals that the application of this compound in the fields of supramolecular assembly and host-guest chemistry is an area that has not yet been explored. Currently, there are no published research findings, detailed studies, or data available that specifically describe the use of this compound in creating organized molecular structures or in forming host-guest complexes.

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, pi-pi interactions, and electrostatic effects, are fundamental to creating large, well-defined structural assemblies. Similarly, host-guest chemistry, a central branch of supramolecular chemistry, involves the binding of a "guest" molecule into a cavity or binding site of a larger "host" molecule, forming a stable complex.

While the functional groups present in this compound—namely the phenyl ring, the thioether linkage, and the ketone group—possess the theoretical potential to participate in various non-covalent interactions, no studies have been conducted to investigate or harness these properties for supramolecular or materials science applications. Research on this compound has predominantly focused on its synthesis and biological activities, particularly its anti-inflammatory and neuroprotective effects. mdpi.comnih.gov

Consequently, due to the absence of experimental data, no detailed discussion, research findings, or data tables concerning the role of this compound in supramolecular assembly or as a component in host-guest systems can be provided. This remains a novel area for future investigation.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Phenylsulfanyl Butan 2 One

High-Resolution Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural analysis of organic molecules like 4-Phenylsulfanyl-butan-2-one. nih.govnih.gov It provides the exact mass of the molecular ion, allowing for the determination of its elemental composition with high confidence. The molecular formula for this compound is C₁₀H₁₂OS, corresponding to a precise monoisotopic mass of 180.06088618 Da. nih.gov

Fragmentation Pathways: In mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-Cleavage: Fission of the bond adjacent to the carbonyl group is a common pathway for ketones, leading to the formation of a stable acylium ion. This can result in the loss of a methyl radical (•CH₃) to yield an ion at m/z 165, or the loss of the phenylsulfanylpropyl radical to produce the acetyl cation (CH₃CO⁺) at m/z 43.

McLafferty Rearrangement: This characteristic rearrangement for ketones involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This process would result in the formation of enol and alkene neutral fragments.

Cleavage of the C-S Bond: The carbon-sulfur bonds are susceptible to cleavage. chemrxiv.org Fission of the bond between the sulfur and the butanone moiety can lead to the formation of the thiophenolate anion (C₆H₅S⁻) or the corresponding radical, with the phenylthiyl cation (C₆H₅S⁺) appearing at m/z 109. Cleavage of the aryl C-S bond could yield a butan-2-one-4-thiol radical cation.

Isotopic Analysis: A crucial feature in the mass spectrum of sulfur-containing compounds is the presence of a distinct isotopic pattern. britannica.com Sulfur has four stable isotopes, with ³²S (94.99% abundance) and ³⁴S (4.25% abundance) being the most common. wikipedia.org Consequently, the molecular ion peak (M⁺) at m/z 180 will be accompanied by a smaller M+2 peak at m/z 182, with an intensity approximately 4.4% of the base peak. britannica.com This isotopic signature is a definitive indicator of the presence of a single sulfur atom in the molecule, aiding in its identification. britannica.comwikipedia.org Compound-specific isotope analysis (CSIA) techniques, often coupling gas chromatography with mass spectrometry, can provide detailed information on the isotopic composition, which can be useful in tracing the origins and geochemical pathways of the molecule. caltech.edu

Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of 1D and 2D NMR experiments provides a complete picture of its structure in solution. scielo.brscielo.br

One-dimensional ¹H and ¹³C NMR spectra, supplemented by 2D correlation experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the unambiguous assignment of all proton and carbon signals. scielo.brmdpi.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the two methylene (B1212753) groups (CH₂), and the terminal methyl group (CH₃). The aromatic protons typically appear in the range of 7.2-7.5 ppm. The methylene protons adjacent to the sulfur and the carbonyl group will appear as triplets due to coupling with each other, likely in the 2.8-3.2 ppm region. The methyl protons will present as a singlet around 2.1 ppm.

The ¹³C NMR spectrum will show signals for the carbonyl carbon (~207 ppm), the aromatic carbons (125-135 ppm), the two methylene carbons (~30-45 ppm), and the methyl carbon (~30 ppm). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (CH₃) | ~2.15 | s | ~30.0 |

| 2 (C=O) | - | - | ~207.0 |

| 3 (CH₂) | ~2.80 | t | ~44.5 |

| 4 (CH₂) | ~3.15 | t | ~29.5 |

| C1' (Aryl-S) | - | - | ~135.0 |

| C2'/C6' (Aryl) | ~7.35 | d | ~130.0 |

| C3'/C5' (Aryl) | ~7.30 | t | ~129.0 |

| C4' (Aryl) | ~7.20 | t | ~126.5 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, regardless of through-bond connectivity. columbia.edunanalysis.com For flexible molecules like this compound, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are essential for determining the preferred conformation in solution. columbia.eduresearchgate.net

ROE is particularly advantageous for medium-sized molecules where the standard NOE may be close to zero. columbia.eduhuji.ac.il Key through-space correlations that would be investigated include:

Interactions between the ortho-protons of the phenyl ring (H-2'/H-6') and the adjacent methylene protons (H-4).

Correlations between the protons of the two methylene groups (H-3 and H-4).

Proximity between the methyl protons (H-1) and the adjacent methylene protons (H-3).

Observing these correlations helps to build a 3D model of the molecule's time-averaged conformation, revealing how the flexible side chain orients itself relative to the phenyl ring. researchgate.net

The single bonds within this compound, particularly the C(aryl)-S and S-C(alkyl) bonds, are subject to rotation. cdnsciencepub.com If the energy barrier to rotation is sufficiently high, this can lead to the existence of distinct conformers that may be observable on the NMR timescale. Dynamic NMR (DNMR) involves acquiring spectra at variable temperatures.

At low temperatures, the rotation around a bond might slow down to the point where separate signals for the different conformers can be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. cdnsciencepub.comresearchgate.net This type of analysis can provide quantitative data on the molecule's conformational flexibility and the energetic landscape of its rotational processes. nih.gov

Vibrational Spectroscopy (Infrared and Raman): Detailed Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for structural confirmation. nih.gov

For this compound, key vibrational bands include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1715 cm⁻¹, is characteristic of the ketone carbonyl group. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region are indicative of the phenyl ring.

C-S Stretch: The carbon-sulfur stretching vibration typically gives rise to a weak band in the 700-600 cm⁻¹ range.

Raman spectroscopy complements IR by being more sensitive to non-polar, symmetric vibrations, such as the C-S bond and the symmetric breathing modes of the phenyl ring. Together, IR and Raman provide a complete vibrational "fingerprint" of the molecule. Subtle shifts in these vibrational frequencies can also provide information about intermolecular interactions and different conformational states. nih.gov

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. masterorganicchemistry.com The spectrum of this compound is characterized by absorptions arising from its constituent chromophores: the phenyl ring, the thioether group, and the carbonyl group.

The primary electronic transitions observed are:

π→π Transitions:* These high-energy transitions are associated with the π-electron system of the benzene ring and typically result in strong absorption bands below 280 nm. acs.org

n→π Transitions:* The carbonyl group exhibits a weaker, lower-energy transition corresponding to the excitation of a non-bonding electron (from an oxygen lone pair) into an anti-bonding π* orbital. masterorganicchemistry.com This absorption is typically found in the 270-300 nm region. masterorganicchemistry.com

The sulfur atom, with its lone pairs of electrons, can interact with the π-system of the phenyl ring, effectively extending the conjugation. nih.govjst.go.jp This interaction can cause a bathochromic (red) shift in the π→π* absorption bands compared to unsubstituted benzene. This analysis of electronic transitions provides valuable information on the molecule's conjugated system and electronic structure. nih.gov

X-ray Crystallography: Precise Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern can be analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details.

For a compound like this compound, obtaining a single crystal of sufficient quality would be the first and most critical step. The process of crystallization can be influenced by factors such as solvent, temperature, and the presence of impurities. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays.

The expected data from such an analysis would be compiled into a crystallographic information file (CIF), which would include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

From this primary data, a wealth of structural information can be derived. A hypothetical data table for this compound, were the data available, would resemble the following:

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | e.g., 4 |

Interactive Data Table Please note that the following is a representation of how interactive data could be presented if available. The values are purely illustrative.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z | e.g., 4 |

| Density (calculated) (g/cm³) | Hypothetical Value |

Without experimental data, a detailed discussion of the solid-state structure, including intermolecular interactions and packing arrangements, remains speculative.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of chiral compounds and for studying their conformational properties in solution.

This compound is itself achiral. However, the introduction of a chiral center, for instance, by substitution at the C3 position, would yield a chiral derivative that could be analyzed by these techniques.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. This technique is particularly sensitive to the electronic transitions of chromophores within a chiral molecule. For a chiral derivative of this compound, the carbonyl group and the phenyl ring would act as chromophores. The ECD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the n→π* and π→π* transitions of these groups. The sign and magnitude of these Cotton effects are diagnostic of the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD spectroscopy provides information about the stereochemistry based on the vibrational transitions of the molecule. A key advantage of VCD is that every fundamental vibrational mode of a chiral molecule is, in principle, VCD active. For a chiral derivative of this compound, the carbonyl stretch (around 1715 cm⁻¹) would likely be a prominent feature in the VCD spectrum. The sign of the VCD signal for this and other vibrational modes would be characteristic of a particular enantiomer.

A hypothetical data table summarizing chiroptical data for a chiral derivative of this compound might look as follows:

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Technique | Wavelength/Wavenumber | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|---|

| ECD | e.g., ~290 nm (n→π)* | Hypothetical Value |

| ECD | e.g., ~254 nm (π→π)* | Hypothetical Value |

Interactive Data Table The following is an illustrative representation of how interactive chiroptical data could be presented.

| Technique | Wavelength/Wavenumber | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|---|

| ECD | e.g., ~290 nm (n→π) | Hypothetical Value |

| ECD | e.g., ~254 nm (π→π) | Hypothetical Value |

| VCD | e.g., ~1715 cm⁻¹ (C=O stretch) | Hypothetical Value |

In the absence of experimental data for chiral derivatives of this compound, any discussion of their chiroptical properties is theoretical. The actual spectra would depend on the nature and position of the chiral center and the conformational preferences of the molecule in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry of 4 Phenylsulfanyl Butan 2 One

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Charge Distribution (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties of a molecule. For 4-Phenylsulfanyl-butan-2-one, these calculations would reveal insights into its electronic structure, molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The electronic structure analysis would describe the arrangement of electrons in their respective energy levels. A key output is the molecular orbital diagram, which illustrates the energy and shape of the HOMO and LUMO. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. ulster.ac.uknih.gov

Charge distribution analysis, often visualized through electrostatic potential maps, would identify the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atom of the carbonyl group is expected to be an electron-rich (negative potential) site, while the adjacent carbonyl carbon would be electron-poor (positive potential). The sulfur atom and the phenyl ring would also exhibit distinct electronic characteristics influencing their reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butane (B89635) chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. This is typically done by rotating the single bonds in the molecule and calculating the potential energy for each conformation.

The results are often visualized on a Potential Energy Surface (PES), a multi-dimensional plot that maps the molecule's energy as a function of its geometric parameters (like bond lengths and dihedral angles). longdom.org For this compound, the key dihedral angles would be around the C-C and C-S bonds of the butane-sulfanyl chain. The PES would show energy minima corresponding to stable conformers and energy barriers that represent the energy required to transition between them. Identifying the global minimum energy conformation is crucial as it represents the most likely structure of the molecule under normal conditions. Studies on similar molecules, like 4-(4-hydroxyphenyl)-butan-2-one, have revealed the existence of multiple stable conformers separated by small energy barriers. ulster.ac.uk

Reaction Mechanism Elucidation: Transition State Geometries and Activation Barriers

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis (e.g., via a thia-Michael reaction) or its reactions with biological targets. nih.govresearchgate.net The process involves mapping the reaction pathway from reactants to products on the potential energy surface.

A critical point on this pathway is the transition state, which is the highest energy point that must be overcome for the reaction to proceed. Computational methods can be used to calculate the geometry and energy of this transition state. The energy difference between the reactants and the transition state is the activation barrier, or activation energy. A lower activation barrier implies a faster reaction rate. DFT methods, such as MPWB1K, have been effectively used to determine transition state geometries and activation energies for reactions involving sulfur-containing organic compounds. researchgate.net

Molecular Dynamics Simulations: Solvent Effects, Intermolecular Interactions, and Dynamic Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or interacting with other molecules. mdpi.com

An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of small time steps. This allows for the observation of the molecule's dynamic behavior, including its conformational changes and interactions with the surrounding solvent. Such simulations are invaluable for understanding solvent effects on molecular stability and reactivity. They can also be used to study intermolecular interactions, such as how molecules of this compound might interact with each other or with biological macromolecules, which is crucial for understanding its pharmacological activity. nih.gov

Prediction of Spectroscopic Parameters: Theoretical NMR Chemical Shifts, Vibrational Frequencies

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Theoretical NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with an experimental NMR spectrum helps in the assignment of peaks and structural verification. chegg.comspectrabase.com

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. Each peak in the calculated spectrum corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the ketone group or C-S bond vibrations. This theoretical spectrum can be a powerful aid in interpreting experimental IR data. rsc.org

Interactive Data Table: Predicted Spectroscopic Data (Hypothetical)

This table is a hypothetical representation of data that would be generated from computational analysis, as specific published data for this compound is unavailable.

| Parameter Type | Atom/Group | Predicted Value |

|---|---|---|

| ¹H NMR Shift (ppm) | CH₃ (acetyl) | ~2.1 |

| ¹H NMR Shift (ppm) | CH₂ (adjacent to C=O) | ~2.8 |

| ¹H NMR Shift (ppm) | CH₂ (adjacent to S) | ~3.1 |

| ¹H NMR Shift (ppm) | Phenyl-H | ~7.2-7.4 |

| ¹³C NMR Shift (ppm) | C=O | ~207 |

| ¹³C NMR Shift (ppm) | CH₃ (acetyl) | ~30 |

Structure-Reactivity Relationship (SRR) Modeling through Computational Approaches

Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity. Computational approaches play a key role by providing quantitative descriptors of these features.

For this compound, descriptors derived from DFT calculations, such as the HOMO-LUMO energies, electrostatic potential, and various reactivity indices (e.g., electrophilicity, nucleophilicity), can be used. ulster.ac.uknih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. This information is fundamental for understanding how the molecule will behave in different chemical environments and for predicting its interactions with other reagents or biological targets. This type of modeling is a cornerstone of rational drug design and catalyst development. researchgate.net

Emerging Research Directions and Future Perspectives in 4 Phenylsulfanyl Butan 2 One Chemistry

Innovations in Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of 4-Phenylsulfanyl-butan-2-one is a prime candidate for the application of green chemistry principles. Future research will likely focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the adoption of chemoenzymatic methods . These methods combine the efficiency of chemical reactions with the selectivity of enzymatic processes. For instance, a versatile and robust synthesis of β-ketosulfides has been developed that avoids the use of foul-smelling and easily oxidized thiols. This particular methodology involves a multicomponent reaction followed by a lipase-catalyzed hydrolysis, which can be performed under mild conditions and is scalable. The application of such a strategy to the synthesis of this compound could offer a more sustainable alternative to traditional methods.

Photocatalysis represents another frontier in the green synthesis of β-ketosulfides. These reactions utilize visible light as an energy source to drive chemical transformations, often with high efficiency and selectivity. The development of photoredox-catalyzed coupling reactions of sulfides with acyl azoliums to produce β-keto sulfides showcases a mild umpolung strategy for α-heteroatom functionalization. Adapting these photocatalytic methods for the synthesis of this compound could significantly reduce the reliance on harsh reagents and high temperatures.

Furthermore, the use of continuous flow chemistry is anticipated to play a crucial role in the sustainable production of this compound. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and easier scalability. The integration of photocatalytic or enzymatic reactions within a continuous flow system could lead to highly efficient and automated processes for the synthesis of this compound.

| Green Synthesis Approach | Key Features | Potential Application for this compound |

| Chemoenzymatic Synthesis | Thiol-free, mild reaction conditions, scalable | Sustainable and efficient production without the use of hazardous thiols. |

| Photocatalysis | Utilizes visible light, high efficiency and selectivity | Energy-efficient synthesis with reduced reliance on harsh reagents. |

| Continuous Flow Chemistry | Enhanced safety, improved reaction control, scalable | Automated and efficient large-scale production. |

Exploration of Unconventional Reactivity and Novel Transformations

The unique structural features of this compound, namely the presence of a ketone and a sulfide (B99878) moiety in a β-relationship, open up avenues for exploring unconventional reactivity and novel chemical transformations. Future research is expected to move beyond simple derivatization and delve into more complex and synthetically valuable reactions.

The ketone group in this compound can serve as a handle for various transformations. For example, its reduction can lead to the formation of chiral hydroxy derivatives, which are valuable building blocks in organic synthesis. Conversely, the sulfide moiety can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, each with distinct chemical properties and potential applications. These transformations pave the way for creating a diverse library of this compound derivatives with tailored functionalities.

Moreover, this compound can act as a precursor for the synthesis of more complex heterocyclic compounds. The active methylene (B1212753) group situated between the carbonyl and the sulfur atom can be exploited in various condensation and cyclization reactions. Research into its participation in multicomponent reactions could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.

The development of new catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. For instance, the use of transition metal catalysts could enable novel cross-coupling reactions, allowing for the introduction of various substituents at different positions of the molecule. Furthermore, organocatalysis could provide a metal-free alternative for stereoselective transformations.

Expansion into Interdisciplinary Research Frontiers (excluding direct clinical/biological efficacy)

The future of this compound chemistry is not confined to the realm of organic synthesis. Its unique properties make it a promising candidate for applications in various interdisciplinary fields, including materials science and catalysis.

In materials science , the sulfide moiety of this compound offers a potential site for polymerization or for grafting onto polymer surfaces. Its application in polymer photodecoration has been suggested for the broader class of β-ketosulfides, indicating a potential avenue for research. This could lead to the development of new materials with tailored surface properties, such as improved adhesion, wettability, or biocompatibility. Furthermore, the incorporation of this compound into polymer backbones could impart unique thermal or optical properties.

In the field of catalysis , this compound and its derivatives could serve as ligands for transition metal catalysts. The presence of both a soft sulfur atom and a hard oxygen atom in the molecule allows for versatile coordination with different metal centers. The development of chiral ligands derived from this compound could open up new possibilities in asymmetric catalysis, leading to the efficient synthesis of enantiomerically pure compounds.

The exploration of this compound as a building block in organic synthesis is another promising research direction. Its bifunctional nature makes it an attractive starting material for the synthesis of a wide range of complex molecules, including natural products and their analogues. The development of novel synthetic methodologies that utilize this compound as a key intermediate will undoubtedly contribute to the advancement of organic synthesis.

Integration with Automation and Artificial Intelligence in Chemical Discovery

Machine learning models can be trained to predict the physicochemical and biological properties of this compound derivatives. This can aid in the design of new molecules with specific desired characteristics, such as improved solubility, stability, or affinity for a particular target. The use of quantitative structure-property relationship (QSPR) models can guide the synthesis of new compounds with enhanced performance for various applications.

Challenges and Opportunities in Fundamental and Applied Research of this compound

While the future of this compound chemistry is bright, there are several challenges that need to be addressed to unlock its full potential. Overcoming these challenges will present significant opportunities for both fundamental and applied research.

The scalability of synthetic routes is another important consideration for the practical application of this compound. Many of the novel synthetic methods that are being developed in academic laboratories are not easily transferable to an industrial setting. Future research should focus on developing robust and scalable processes that are both economically viable and environmentally friendly.

Despite these challenges, there are numerous opportunities for future research. The exploration of the unconventional reactivity of this compound could lead to the discovery of new and valuable chemical transformations. Its application in interdisciplinary fields such as materials science and catalysis is still in its infancy, and there is a vast untapped potential for innovation in these areas.

Q & A

Q. How can researchers assess the compound’s compatibility with biological assays?

- Methodological Answer : Conduct cytotoxicity screening (e.g., MTT assay on HEK293 cells) at concentrations ≤ 1 mM. Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms). Follow OECD guidelines for in vitro genotoxicity (Ames test) and endocrine disruption assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.